1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride
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Overview
Description
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Step 1: Formation of the benzoxepine ring through cyclization reactions.
Step 2: Introduction of the dimethylamino group via substitution reactions.
Step 3: Formation of the propanone moiety through condensation reactions.
Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to receptors, enzymes, or other biomolecules.
Pathways: Modulation of signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(methylamino)-1-propanone hydrochloride
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(ethylamino)-1-propanone hydrochloride
Uniqueness
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
93591-71-0 |
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Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(2)9-8-14(17)12-6-7-15-13(11-12)5-3-4-10-18-15;/h6-7,11H,3-5,8-10H2,1-2H3;1H |
InChI Key |
DQTXHFGDPMZWQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCCCC2.Cl |
Origin of Product |
United States |
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